molecular formula C18H22O5 B14384873 Diethyl 2-acetyl-4-benzylidenepentanedioate CAS No. 88039-58-1

Diethyl 2-acetyl-4-benzylidenepentanedioate

Cat. No.: B14384873
CAS No.: 88039-58-1
M. Wt: 318.4 g/mol
InChI Key: MGUMLHMJLQEWQS-UHFFFAOYSA-N
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Description

Diethyl 2-acetyl-4-benzylidenepentanedioate is an organic compound with a complex structure that includes both ester and ketone functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2-acetyl-4-benzylidenepentanedioate typically involves the condensation of diethyl malonate with benzaldehyde in the presence of a base, followed by acetylation. The reaction conditions often include:

    Base: Sodium ethoxide or potassium carbonate

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux conditions

The reaction proceeds through the formation of an intermediate, which is then acetylated using acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-acetyl-4-benzylidenepentanedioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction can yield alcohols or alkanes, depending on the reagents used.

    Substitution: Nucleophilic substitution reactions can occur at the ester or ketone functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Alcohols or alkanes

    Substitution: Various substituted esters or ketones

Scientific Research Applications

Diethyl 2-acetyl-4-benzylidenepentanedioate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development and pharmaceutical formulations.

    Industry: Utilized in the production of polymers and materials with specific properties.

Mechanism of Action

The mechanism of action of diethyl 2-acetyl-4-benzylidenepentanedioate involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. The pathways involved may include:

    Nucleophilic Addition: The carbonyl groups can undergo nucleophilic addition reactions.

    Electrophilic Substitution: The benzylidene group can participate in electrophilic substitution reactions.

Comparison with Similar Compounds

Diethyl 2-acetyl-4-benzylidenepentanedioate can be compared with other similar compounds such as:

    Diethyl 2,4-dibenzoylpentanedioate: Similar structure but with different substituents.

    Diethyl malonate: A simpler ester with similar reactivity.

    Benzaldehyde derivatives: Compounds with similar aromatic properties.

The uniqueness of this compound lies in its combination of ester and ketone functional groups, which allows for diverse reactivity and applications in various fields.

Properties

CAS No.

88039-58-1

Molecular Formula

C18H22O5

Molecular Weight

318.4 g/mol

IUPAC Name

diethyl 2-acetyl-4-benzylidenepentanedioate

InChI

InChI=1S/C18H22O5/c1-4-22-17(20)15(11-14-9-7-6-8-10-14)12-16(13(3)19)18(21)23-5-2/h6-11,16H,4-5,12H2,1-3H3

InChI Key

MGUMLHMJLQEWQS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC(=CC1=CC=CC=C1)C(=O)OCC)C(=O)C

Origin of Product

United States

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